1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine
Description
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine (CAS: 2516-46-3, MFCD00543481) is a brominated hydrazone derivative characterized by a phenyl group substituted with bromine at the methylene position and a 2,4-dibromophenyl group at the hydrazine moiety. Its molecular formula is C₁₃H₉Br₃N₂, with an average molecular mass of approximately 443.94 g/mol .
Properties
IUPAC Name |
N-(2,4-dibromophenyl)benzenecarbohydrazonoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br3N2/c14-10-6-7-12(11(15)8-10)17-18-13(16)9-4-2-1-3-5-9/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAVXBLQYLZLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219424 | |
| Record name | N-(2,4-Dibromophenyl)benzenecarbohydrazonoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-46-3 | |
| Record name | N-(2,4-Dibromophenyl)benzenecarbohydrazonoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dibromophenyl)benzenecarbohydrazonoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with brominated benzaldehydes under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s effects are mediated by its ability to form stable intermediates and products during reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and related hydrazones:
Key Comparative Analysis
Substituent Effects on Reactivity and Stability
- Bromine vs. Nitro Groups : The target compound’s bromine substituents are less electron-withdrawing than the nitro groups in and . This difference influences stability and reactivity; nitro groups enhance electrophilicity but may reduce thermal stability compared to brominated analogs .
- Methoxy Substitutions : Compounds with methoxynaphthyl groups () exhibit higher antioxidant activity due to the electron-donating methoxy group, a feature absent in the target compound.
Biological Activity
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine, also known by its CAS number 2516-46-3, is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure includes brominated phenyl groups that may enhance its biological efficacy.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a central hydrazine moiety with brominated phenyl substituents, contributing to its reactivity and biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of hydrazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values reported for related compounds range from to , indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to enhance caspase-3 activity and induce morphological changes in cancer cells at micromolar concentrations .
- Antimicrobial Activity : In addition to anticancer properties, hydrazine derivatives have demonstrated antimicrobial effects against various bacterial strains. The compound's structure may influence its ability to inhibit bacterial growth, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of hydrazine derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various hydrazine derivatives and evaluated their cytotoxicity against cancer cell lines using the MTT assay. Compounds with specific substitutions exhibited IC50 values indicating significant antiproliferative activity .
- Molecular Docking Studies : Molecular docking studies have suggested that certain hydrazine derivatives can effectively bind to key protein targets involved in cancer progression, enhancing their potential as therapeutic agents .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of related compounds against standard pathogenic strains. Results indicated marked activity against Gram-positive bacteria with varying degrees of effectiveness against Gram-negative strains .
Data Tables
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Anticancer |
| Compound B | HepG2 | 4.98 | Anticancer |
| Compound C | E. coli | - | Antimicrobial |
| Compound D | S. aureus | - | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
